molecular formula C16H17N3OS B2388419 N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide CAS No. 868978-13-6

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2388419
CAS No.: 868978-13-6
M. Wt: 299.39
InChI Key: HRVWACALSUQJMX-UHFFFAOYSA-N
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Description

N-(2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 8, an ethyl linker at position 2, and a thiophen-2-yl acetamide moiety. Imidazo[1,2-a]pyridines are pharmacologically significant scaffolds, exemplified by drugs like Zolpidem and Alpidem, which target GABA receptors .

The compound’s synthesis likely involves:

Formation of the imidazo[1,2-a]pyridine core via cyclization.

Introduction of the ethyl linker through alkylation or coupling.

Attachment of the thiophen-2-yl acetamide via Suzuki-Miyaura cross-coupling or nucleophilic substitution .

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-12-4-2-8-19-11-13(18-16(12)19)6-7-17-15(20)10-14-5-3-9-21-14/h2-5,8-9,11H,6-7,10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVWACALSUQJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation. This approach is advantageous due to its simplicity, high yield, and environmentally benign nature .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridines often involve the use of solid support catalysts such as Al2O3 and TiCl4. These methods are designed to optimize yield and reduce waste, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The table below compares the target compound with structurally related imidazoheterocycles:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Imidazo[1,2-a]pyridine 8-methyl, ethyl linker, thiophen-2-yl acetamide 315.38 (calc.) Thiophene enhances lipophilicity; acetamide improves solubility and H-bonding
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Thiophen-2-ylmethylene, phenyl 318.38 (calc.) Schiff base increases rigidity; pyrimidine core alters electronic properties
N-(2-(Pyridin-2-yl)ethyl)-6-(thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine (TH7528) Imidazo[1,2-a]pyrazine Thiophen-2-yl, pyridin-2-yl ethyl 297.36 (calc.) Pyrazine core reduces basicity; pyridine enhances metal coordination
N-((3s,5s,7s)-Adamantan-1-yl)-2-(5-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide Imidazo[1,2-a]pyridine Adamantane, cyclohexylamino, thiophen-3-yl acetamide 529.73 (calc.) Bulky adamantane improves metabolic stability; thiophen-3-yl alters geometry
N-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide Imidazo[1,2-a]pyridine Phenyl, acetamide 265.30 (calc.) Phenyl group increases hydrophobicity; lacks thiophene’s π-stacking potential

Key Comparative Analyses

Pharmacokinetic and Physicochemical Properties
  • Metabolic Stability : Bulky substituents like adamantane () or pyridine () improve resistance to cytochrome P450 oxidation compared to the target compound’s simpler ethyl-thiophene chain.
  • Solubility : The acetamide group in the target compound improves solubility (~2.5 mg/mL predicted) versus Schiff base derivatives (e.g., ), which may precipitate due to reduced polarity.

Biological Activity

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-tubercular activities, supported by data from various studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanethioamide. Its molecular formula is C10H11N3SC_{10}H_{11}N_3S, with a molecular weight of 209.28 g/mol. The structural formula can be represented as follows:

\text{Structure }\text{N 2 8 methylimidazo 1 2 a pyridin 2 yl}ethyl)-2-(thiophen-2-yl)acetamide}

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives containing thiophene moieties have shown enhanced potency against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The preliminary results indicated that these compounds had comparable or superior activity compared to standard antibiotics.

CompoundActivity AgainstReference
Derivative 5aStaphylococcus aureus
Derivative 5bStaphylococcus epidermidis

Anticancer Activity

In vitro studies have evaluated the anticancer potential of related compounds. For example, a series of thiourea derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The most active compounds showed IC50 values in the low micromolar range, indicating strong antiproliferative effects .

CompoundCell LineIC50 (µM)Reference
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95

Anti-tubercular Activity

The anti-tubercular activity of similar compounds has also been explored. A study focusing on substituted derivatives reported significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM for the most effective compounds . These findings suggest that modifications in the structure can enhance the efficacy against tuberculosis.

CompoundMycobacterium tuberculosis IC50 (µM)Reference
Compound A1.35
Compound B1.85
Compound C2.18

The biological activity of this compound and its derivatives is thought to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : Compounds may interfere with bacterial DNA replication.
  • Induction of Apoptosis : In cancer cells, certain derivatives have been shown to induce apoptotic pathways leading to cell death.
  • Targeting Specific Enzymes : Some studies suggest that these compounds may inhibit enzymes critical for the survival of pathogens like Mycobacterium tuberculosis.

Q & A

Basic: What are the key steps and challenges in synthesizing N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide?

Methodological Answer:

  • Core Synthesis Steps :
    • Imidazo[1,2-a]pyridine Core Formation : Cyclization of 8-methylimidazo[1,2-a]pyridine precursors under reflux with catalysts like Pd(OAc)₂ (common for heterocyclic systems) .
    • Ethyl Linker Introduction : Alkylation of the imidazo[1,2-a]pyridine-2-position using bromoethylamine or similar reagents in DMF at 80–100°C .
    • Acetamide Coupling : React the ethylamine intermediate with 2-(thiophen-2-yl)acetic acid via EDC/HOBt-mediated amidation in dichloromethane .
  • Key Challenges :
    • Purity Control : Side reactions (e.g., over-alkylation) require purification via column chromatography (silica gel, hexane/EtOAc gradient) .
    • Yield Optimization : Adjusting solvent polarity (e.g., acetonitrile vs. DMF) and reaction time (monitored via TLC) improves efficiency .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify imidazo[1,2-a]pyridine protons (δ 7.5–8.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and acetamide carbonyl (δ ~170 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Purity Assessment :
    • HPLC : Use C18 columns with acetonitrile/water gradients; >95% purity required for biological assays .

Advanced: How can conflicting bioactivity data across studies be systematically addressed?

Methodological Answer:

  • Root-Cause Analysis :
    • Assay Variability : Compare protocols (e.g., cell lines, incubation times). For example, antifungal activity discrepancies may arise from differences in fungal strains (e.g., C. albicans vs. A. flavus) .
    • Structural Analog Interference : Test metabolites or degradation products (via LC-MS) to rule off-target effects .
  • Resolution Strategies :
    • Dose-Response Curves : Establish EC₅₀ values under standardized conditions .
    • Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) to thiophene to enhance stability and activity .

Advanced: What mechanistic insights guide the design of structure-activity relationship (SAR) studies?

Methodological Answer:

  • Targeted Modifications :
    • Imidazo[1,2-a]pyridine Core : Replace 8-methyl with bulkier groups (e.g., ethyl) to probe steric effects on receptor binding .
    • Thiophene Substitution : Introduce halogens (e.g., -Cl) to modulate electron density and π-π stacking with biological targets .
  • Experimental Validation :
    • Molecular Docking : Use AutoDock Vina to predict interactions with enzymes (e.g., acetylcholinesterase) .
    • In Vitro Assays : Test analogs against kinase panels to identify selectivity trends .

Advanced: How can reaction conditions be optimized to resolve low yields in large-scale synthesis?

Methodological Answer:

  • Parameter Screening :
    • Temperature Gradients : Test 60–120°C ranges for cyclization steps; higher temps may favor byproducts .
    • Catalyst Loading : Optimize Pd catalyst (0.5–5 mol%) to balance cost and efficiency .
  • Scale-Up Adjustments :
    • Solvent Switch : Replace DMF with toluene/water biphasic systems for easier product isolation .
    • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer .

Basic: What biological targets are most relevant for this compound?

Methodological Answer:

  • Primary Targets :
    • Enzymes : Acetylcholinesterase (AChE) inhibition (IC₅₀ ~10 µM) via π-stacking with the imidazo[1,2-a]pyridine core .
    • Microbial Targets : Disruption of fungal ergosterol biosynthesis (e.g., C. albicans CYP51 inhibition) .
  • Screening Workflow :
    • Enzyme Assays : Use Ellman’s method for AChE activity .
    • MIC Testing : Broth microdilution assays for antifungal activity .

Advanced: How do solvent polarity and pH influence the compound’s stability?

Methodological Answer:

  • Stability Studies :
    • Hydrolytic Degradation : Monitor acetamide hydrolysis in aqueous buffers (pH 1–13) via HPLC; degradation accelerates at pH >10 .
    • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the thiophene moiety by reducing oxidative dimerization .
  • Mitigation Strategies :
    • Lyophilization : Store as lyophilized powder to prevent hydrolysis .

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